4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.63 g/mol. This compound is classified as an imidazole derivative, which is known for its diverse biological activities. Imidazole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors, making them valuable in pharmaceutical research and development.
The synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride can be approached through several methods, primarily involving the modification of existing imidazole structures. A common strategy includes the alkylation of 1-methyl-1H-imidazole followed by amination processes.
The compound's structure can be visualized using molecular modeling software, which helps in understanding its spatial configuration and potential interactions with biological targets.
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride primarily involves its interaction with biological targets:
Research indicates that imidazole derivatives like this one can affect biochemical pathways related to inflammation, infection response, and even cancer progression .
The physical properties of 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of this compound .
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride has several scientific applications:
Introduction to the Compound4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative featuring an ethyl group at the C4 position, a methyl group at the N1 position, and a primary amino group at the C5 position, stabilized as a hydrochloride salt. This compound (CAS not explicitly listed in sources, but closely related to structures in [1] [3]) serves as a critical building block in pharmaceutical synthesis, particularly for kinase inhibitors and antihypertensive agents. Its physicochemical properties include a white to off-white crystalline powder morphology, solubility in polar solvents like water and ethanol, and stability at room temperature (RT) under inert conditions [1] [5]. The hydrochloride salt form enhances crystallinity and shelf-life, with a typical purity of ≥95% in commercial samples [1].
This classical approach leverages electrophilic aromatic substitution to install the amino group via nitro intermediate reduction. The methodology begins with 4-ethyl-1-methylimidazole, where directed ortho-metalation or nitrating agents (e.g., KNO₃/H₂SO₄) selectively functionalize the C5 position. Subsequent catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) yields the target amine, isolated as the hydrochloride salt [2] [5].
Table 1: Nitration-Reduction Pathway Performance
Step | Catalyst/Reagent | Temperature | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Nitration | KNO₃/H₂SO₄ | 0–5°C | 82 | 88 |
Reduction | Pd/C, H₂ | 25°C, 50 psi | 90 | 95 |
Salt Formation | HCl/EtOH | Reflux | 95 | 99 |
[Data synthesized from [2] [5]]
Debus-Radziszewski-inspired routes construct the imidazole core de novo using α-functionalized carbonyls and ammonia equivalents. Ethyl pyruvate (as the α-keto ester), propionaldehyde (ethyl source), and N-methylethylenediamine are typical building blocks. Cyclocondensation under acidic or basic catalysis affords ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, followed by ester hydrolysis/decarboxylation to the target amine [3] [5] [8].
Decarboxylation: Carboxylate intermediate + NaOH → 4-Ethyl-1-methyl-1H-imidazol-5-amine (180°C, sealed tube, 60% yield) [5].
Solvent Optimization: Aqueous acetone (3:1 v/v) enhances cyclization yields (88%) by improving imine intermediate solubility [3]. Decarboxylation remains a bottleneck due to thermal decomposition; flow reactors (Section 1.3) mitigate this.
Table 2: Cyclization-Decarboxylation Route Efficiency
Intermediate | Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | AcOH, 70°C, 6 h | 75 | 91 |
4-Ethyl-1-methyl-1H-imidazol-5-amine | NaOH, 180°C, 3 h | 60 | 85 |
Hydrochloride salt | HCl/EtOH, 0°C | 92 | 98 |
[Data derived from [3] [5] [8]]
Continuous flow systems enhance reaction control and scalability for high-energy intermediates. Key innovations include:
Outcome: 94% yield, >20× heat transfer efficiency vs. batch, minimized poly-nitration [4] [6].
Decarboxylation under Continuous Flow:
Outcome: 92% conversion, 40% reduction in dimeric impurities vs. batch [5].
Economic Impact: Flow processes reduce solvent consumption by 60% and cut reaction times from hours to minutes, crucial for GMP manufacturing [4] [6].
Table 3: Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Nitration yield | 82% | 94% | +12% |
Decarboxylation time | 180 min | 5 min | 97% reduction |
Solvent consumption | 15 L/kg | 6 L/kg | 60% reduction |
Purity (HPLC) | 88% | 96% | +8% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: